Methyl 2-(2-naphthylacetylamino)-5-phenylthiophene-3-carboxylate
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Overview
Description
Methyl 2-(2-naphthylacetylamino)-5-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a naphthylacetylamino group and a phenyl group attached to a thiophene ring, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-naphthylacetylamino)-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthylacetylamino Intermediate: This step involves the acylation of 2-naphthylamine with acetic anhydride to form 2-naphthylacetamide.
Synthesis of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate starting materials such as 2-bromo-5-phenylthiophene.
Coupling Reaction: The naphthylacetylamino intermediate is then coupled with the thiophene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-naphthylacetylamino)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-(2-naphthylacetylamino)-5-phenylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-naphthylacetylamino)-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-naphthylamino)-5-phenylthiophene-3-carboxylate
- Methyl 2-(2-naphthylacetylamino)-5-(4-methylphenyl)thiophene-3-carboxylate
- Methyl 2-(2-naphthylacetylamino)-5-(4-chlorophenyl)thiophene-3-carboxylate
Uniqueness
Methyl 2-(2-naphthylacetylamino)-5-phenylthiophene-3-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its naphthylacetylamino group and phenylthiophene core contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H19NO3S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
methyl 2-[(2-naphthalen-1-ylacetyl)amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H19NO3S/c1-28-24(27)20-15-21(17-9-3-2-4-10-17)29-23(20)25-22(26)14-18-12-7-11-16-8-5-6-13-19(16)18/h2-13,15H,14H2,1H3,(H,25,26) |
InChI Key |
SFKATHKKPPAPAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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